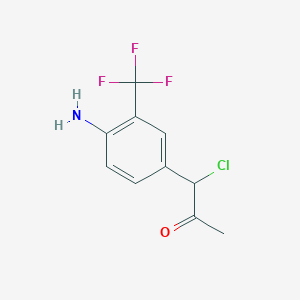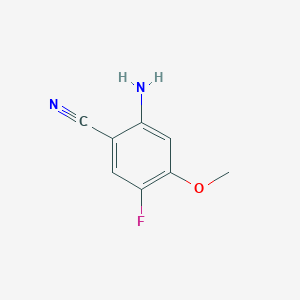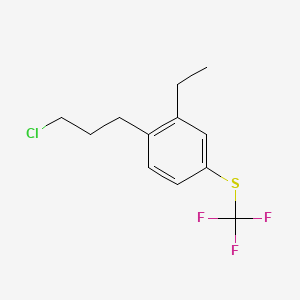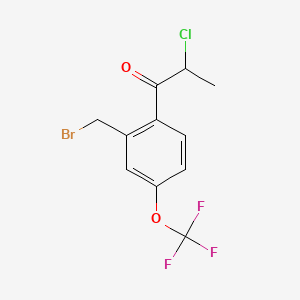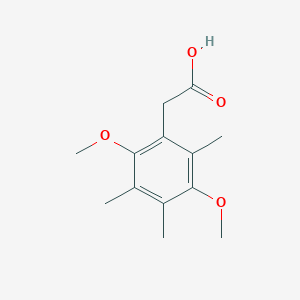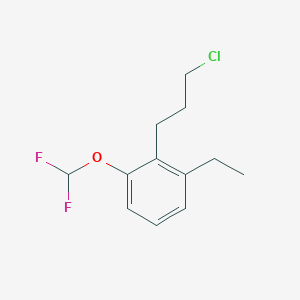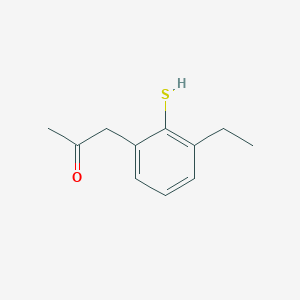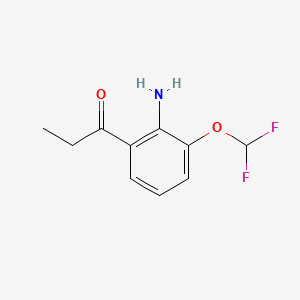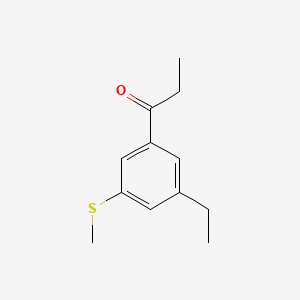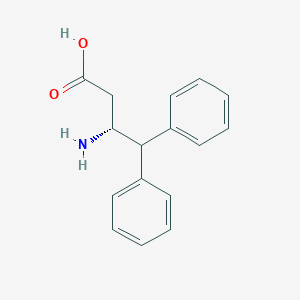![molecular formula C14H13Cl4N B14047779 [2-Chloro-6-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047779.png)
[2-Chloro-6-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Chloro-6-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine: is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes multiple chlorine atoms and a cyclohexa-2,4-dienyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Chloro-6-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multiple steps, starting from simpler organic compounds. The process often includes chlorination reactions, where chlorine atoms are introduced into the molecular structure under controlled conditions. The reaction conditions may involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing advanced equipment to control reaction parameters. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form new products.
Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen, altering the compound’s structure.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by different atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated aromatic compounds, while reduction could produce dechlorinated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in developing new synthetic pathways and studying reaction mechanisms.
Biology: In biological research, the compound may be used to study the effects of chlorinated organic compounds on biological systems. It can serve as a model compound for investigating the interactions between chlorinated molecules and biological macromolecules.
Medicine: While not directly used as a drug, this compound’s derivatives may have potential applications in medicinal chemistry. Researchers may explore its structure-activity relationships to develop new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique structure allows for the development of products with specific properties.
Mechanism of Action
The mechanism by which [2-Chloro-6-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chlorine atoms can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the cyclohexa-2,4-dienyl ring may participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparison with Similar Compounds
2-Chloro-6-(trichloromethyl)pyridine: This compound shares a similar chlorinated structure and is used as a nitrification inhibitor in agriculture.
2-Chloro-6-(trichloromethyl)benzene: Another chlorinated aromatic compound with applications in organic synthesis and industrial processes.
Uniqueness: The uniqueness of [2-Chloro-6-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine lies in its combination of a chlorinated aromatic ring and a cyclohexa-2,4-dienyl structure. This dual functionality provides a versatile platform for various chemical reactions and applications, distinguishing it from other chlorinated compounds.
Properties
Molecular Formula |
C14H13Cl4N |
|---|---|
Molecular Weight |
337.1 g/mol |
IUPAC Name |
2-chloro-N,N-dimethyl-6-(2,3,6-trichlorocyclohexa-2,4-dien-1-yl)aniline |
InChI |
InChI=1S/C14H13Cl4N/c1-19(2)14-8(4-3-5-11(14)17)12-9(15)6-7-10(16)13(12)18/h3-7,9,12H,1-2H3 |
InChI Key |
FQHWDNHWNNXMCM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC=C1Cl)C2C(C=CC(=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonamide, 4-[4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-1-piperazinyl]-N,N-diethyl-3-nitro-](/img/structure/B14047707.png)
